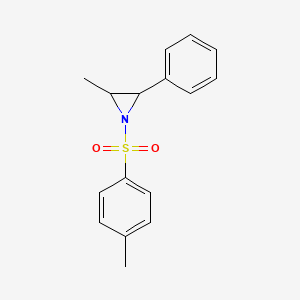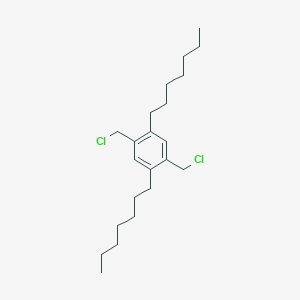![molecular formula C7H20N2O3Si B14261909 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine CAS No. 138249-35-1](/img/structure/B14261909.png)
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is an organosilicon compound that features both amine and silane functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. The presence of both amine and silane groups allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine typically involves the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and hydrogen cyanide, followed by hydrogenation. This process results in the formation of the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum yield and efficiency. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions facilitate the hydrolysis of the silane group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of 2-[(Trimethoxysilyl)methyl]propane-1,3-diamine involves the interaction of its amine and silane groups with various molecular targets. The amine groups can form hydrogen bonds or ionic interactions with other molecules, while the silane groups can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions facilitate the coupling of organic and inorganic materials, leading to the formation of hybrid structures with improved properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- Bis(3-aminopropyl)tetramethyldisiloxane
Uniqueness
2-[(Trimethoxysilyl)methyl]propane-1,3-diamine is unique due to its dual functionality, combining both amine and silane groups in a single molecule. This dual functionality allows it to act as an effective coupling agent, facilitating the bonding between organic and inorganic materials. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different scientific and industrial applications.
Eigenschaften
CAS-Nummer |
138249-35-1 |
|---|---|
Molekularformel |
C7H20N2O3Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
2-(trimethoxysilylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)6-7(4-8)5-9/h7H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
DUTGJZQZHMMVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC(CN)CN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


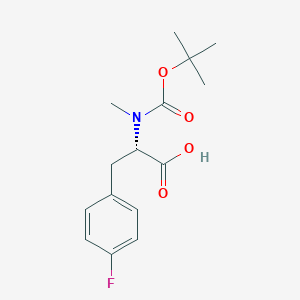
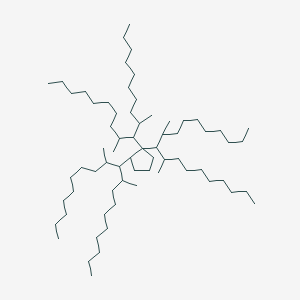
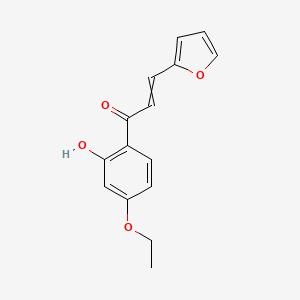

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
